molecular formula C16H12F2N2OS B2725177 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 865545-03-5

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Cat. No. B2725177
CAS RN: 865545-03-5
M. Wt: 318.34
InChI Key: JERQSASHLGFCMN-KNTRCKAVSA-N
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Description

The compound contains a benzo[d]thiazole moiety, which is a fused biheterocycle that is electron deficient. It has high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of fluorine atoms and an ethyl group further contribute to the compound’s properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of a benzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The benzo[d]thiazole moiety in the compound is a fused biheterocycle. It is electron deficient, has high oxidative stability, and a rigid planar structure, which enables efficient intermolecular π–π overlap .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the efficacy of fluorobenzamides, including compounds structurally related to "(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide," in antimicrobial applications. Notably, derivatives synthesized through microwave-induced methods exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom has been highlighted as crucial for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

The synthesis of new benzothiazole acylhydrazones, which bear a resemblance to the core structure of the compound , has been explored for their potential anticancer activities. These derivatives were tested against various cancer cell lines, showing promising cytotoxic activities. This research underscores the potential of benzothiazole derivatives as anticancer agents, offering insights into how modifications at specific positions on the benzothiazole scaffold can modulate antitumor properties (Osmaniye et al., 2018).

Additional Applications

  • Fluorinated benzothiazole derivatives have also been synthesized and evaluated for their potential in anti-inflammatory and antinociceptive activities, showing significant results in reducing inflammation and pain (Alam et al., 2010).
  • Novel synthesis methods have been developed for producing related compounds, contributing to the broader understanding of the chemical properties and reactivity of fluorobenzamides and their potential in drug development (Straniero et al., 2023).

Future Directions

Benzo[d]thiazole derivatives have shown promise in various fields, including the synthesis of semiconductors for plastic electronics . There is plenty of room for improvement and broadening of the material scope, and further progress in benzo[d]thiazole-based materials science is anticipated .

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERQSASHLGFCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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